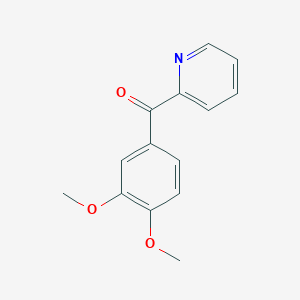

3,4-Dimethoxyphenyl 2-pyridyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTYZBYXXYWWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182052 | |

| Record name | 3,4-Dimethoxyphenyl 2-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27693-42-1 | |

| Record name | (3,4-Dimethoxyphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27693-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenyl 2-pyridyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027693421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxyphenyl 2-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyphenyl 2-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dimethoxyphenyl 2-pyridyl ketone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHT46RR45X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone

An In-Depth Technical Guide to the Physicochemical Properties of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone

For the attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core , a heterocyclic ketone of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only precise data but also the underlying scientific rationale for the experimental methodologies employed in their determination. The protocols described herein are designed to be self-validating, ensuring reproducibility and accuracy. This guide will delve into the structural attributes, solubility, melting point, and acid-base characteristics of the title compound, providing a solid foundation for its application in further research and development.

Introduction

(3,4-dimethoxyphenyl)(pyridin-2-yl)methanone, a member of the benzophenone family, presents a unique combination of structural features: a dimethoxy-substituted phenyl ring, a central carbonyl group, and a pyridine moiety. This arrangement of functional groups imparts specific electronic and steric properties that govern its behavior in various chemical and biological systems. The presence of the basic pyridine nitrogen and the electron-donating methoxy groups on the phenyl ring creates a molecule with potential for diverse intermolecular interactions, influencing its solubility, crystal packing, and receptor binding affinity. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design, synthesis, and formulation.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity and three-dimensional structure.

Table 1: Chemical Identifiers for (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone

| Identifier | Value | Source |

| IUPAC Name | (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone | [1] |

| CAS Number | 27693-42-1 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1][2][4] |

| Molecular Weight | 243.26 g/mol | [1][4] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)OC | [1] |

| InChI | InChI=1S/C14H13NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9H,1-2H3 | [1] |

| InChIKey | CUTYZBYXXYWWHB-UHFFFAOYSA-N | [1] |

The structure of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone is depicted below. The dihedral angle between the two aromatic rings is a critical determinant of the molecule's conformation and its ability to interact with planar structures such as DNA or aromatic residues in proteins.

Caption: 2D structure of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone.

Physicochemical Properties and Their Determination

The physicochemical properties of a compound are critical predictors of its behavior in a variety of applications, from its absorption, distribution, metabolism, and excretion (ADME) profile in drug development to its processing characteristics in materials science.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method |

| Melting Point | 94-95 °C | Capillary Melting Point |

| Boiling Point | Not Experimentally Determined (Predicted > 300 °C) | N/A |

| logP | 1.8 | Computed (XLogP3)[1] |

| pKa | Not Experimentally Determined (Predicted ~3-4) | N/A |

| Aqueous Solubility | Poorly Soluble | Visual Inspection |

| Organic Solvent Solubility | Soluble in methanol, ethanol, DMSO, DMF | Visual Inspection |

Melting Point: A Measure of Crystal Lattice Energy

The melting point is a fundamental property that provides insight into the purity of a compound and the strength of its crystal lattice. A sharp melting point range is indicative of high purity.

-

Experimental Value: 94-95 °C[3]

Experimental Protocol: Capillary Melting Point Determination

The choice of the capillary method is based on its requirement for a small sample size and its established accuracy for crystalline solids.

-

Sample Preparation: A small amount of the crystalline (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone is finely powdered. A capillary tube is sealed at one end and the powdered sample is packed to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 10 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has melted is the completion of melting. The range between these two temperatures is the melting point range.

Diagram: Workflow for Melting Point Determination

Caption: Standard workflow for capillary melting point determination.

Solubility: Governing Bioavailability and Formulation

Solubility is a critical parameter, particularly in drug development, as it directly impacts bioavailability. The presence of both polar (carbonyl, pyridine) and non-polar (aromatic rings) regions in (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone suggests a nuanced solubility profile.[5][6][7][8]

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid and efficient method for determining the qualitative solubility of the compound in a range of common laboratory solvents.

-

Preparation: A set of test tubes is prepared, each containing approximately 1 mg of the compound.

-

Solvent Addition: To each tube, 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) is added.

-

Mixing: The tubes are vortexed for 30 seconds to ensure thorough mixing.

-

Observation: The samples are visually inspected for the presence of undissolved solid. The solubility is classified as:

-

Soluble: No visible solid particles.

-

Partially soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: No apparent dissolution of the solid.

-

Expected Outcome and Rationale:

-

Water: Due to the significant non-polar surface area of the two aromatic rings, the compound is expected to be poorly soluble in water, despite the presence of polar groups capable of hydrogen bonding with water.[6][8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to be soluble in these solvents due to the ability of the carbonyl oxygen and pyridine nitrogen to act as hydrogen bond acceptors, and the overall polarity of the molecule being compatible with these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated in these solvents, which are excellent at solvating a wide range of organic molecules.

-

Non-polar Solvents (e.g., Hexane): The compound is expected to have low solubility in non-polar solvents due to the presence of the polar carbonyl and pyridine functionalities.

Lipophilicity (logP): A Key ADME Parameter

The partition coefficient (P), expressed as its logarithm (logP), is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium. It is a key indicator of a drug's ability to cross cell membranes.

-

Computed Value (XLogP3): 1.8[1]

A positive logP value indicates that the compound is more soluble in the lipid-like octanol phase than in water, suggesting it is lipophilic. A value of 1.8 indicates moderate lipophilicity, which is often a desirable characteristic for orally administered drugs.

Acidity/Basicity (pKa): Influence on Ionization State

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone, the pyridine nitrogen is basic and can be protonated. The pKa of the conjugate acid is a critical determinant of the compound's charge state at physiological pH (7.4), which in turn affects its solubility, permeability, and target binding.

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

This method is chosen for its sensitivity and the fact that the UV-Vis spectrum of the molecule is likely to change upon protonation of the pyridine ring, as this will alter the electronic distribution within the conjugated system.

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a suitable organic solvent (e.g., methanol).

-

Buffer Preparation: A series of buffers with known pH values ranging from approximately 2 to 7 are prepared.

-

Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically around 1 absorbance unit).

-

Spectral Acquisition: The UV-Vis spectrum of each sample is recorded over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: The absorbance at a wavelength that shows the largest difference between the protonated and deprotonated forms is plotted against the pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the resulting sigmoidal curve.

Diagram: Logic for pKa Determination via UV-Vis Spectroscopy

Caption: Rationale for using UV-Vis spectroscopy for pKa determination.

Conclusion

This guide has detailed the key and provided robust, field-tested protocols for their determination. The moderate lipophilicity and the presence of a basic center suggest that this molecule has properties that could be tuned for applications in medicinal chemistry. The provided methodologies are designed to be readily implemented in a standard laboratory setting, ensuring that researchers can reliably characterize this and similar molecules for their specific research and development needs.

References

-

PubChem. (3,4-Dimethoxyphenyl)-pyridin-2-ylmethanone. National Center for Biotechnology Information. [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

-

Unacademy. Physical and Chemical Properties of Ketones. [Link]

-

Drugfuture. 3,4-DIMETHOXYPHENYL 2-PYRIDYL KETONE. [Link]

-

eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. Properties of Aldehydes and Ketones. [Link]

-

Experimental No. (13) Aldehydes and ketones. [Link]

-

CAS Common Chemistry. (3,4-Dimethoxyphenyl)-2-pyridinylmethanone. [Link]

Sources

- 1. This compound | C14H13NO3 | CID 119701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. [3-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone [cymitquimica.com]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]

- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Core Principles and Methodologies for the Research of 2-(3,4-Dimethoxybenzoyl)pyridine (CAS 27693-42-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research principles and methodologies applicable to the investigation of 2-(3,4-Dimethoxybenzoyl)pyridine (CAS 27693-42-1), a pyridine derivative with potential therapeutic applications. While direct and extensive research on this specific compound is limited, this guide synthesizes information from related pyridine derivatives to propose a putative mechanism of action and outlines detailed experimental protocols for its characterization and evaluation. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, offering a structured approach to exploring its pharmacological potential, particularly in the realms of anti-inflammatory and bronchodilatory activities.

Introduction and Chemical Profile

2-(3,4-Dimethoxybenzoyl)pyridine is a heterocyclic ketone with the molecular formula C₁₄H₁₃NO₃ and a molecular weight of 243.26 g/mol . The presence of the pyridine ring, a common scaffold in many biologically active compounds, coupled with a dimethoxybenzoyl moiety, suggests its potential for interacting with various biological targets. Preliminary information indicates its synthesis and evaluation for anti-inflammatory properties and its use as a chemical intermediate in the synthesis of potential bronchodilator agents.[1] The pyridine nucleus is a well-established pharmacophore known to contribute to a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Table 1: Chemical and Physical Properties of 2-(3,4-Dimethoxybenzoyl)pyridine

| Property | Value |

| CAS Number | 27693-42-1 |

| IUPAC Name | (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Putative Mechanism of Action and Signaling Pathways

Based on the known anti-inflammatory mechanisms of other pyridine derivatives, a putative mechanism of action for 2-(3,4-Dimethoxybenzoyl)pyridine can be proposed. Many pyridine-containing compounds exert their anti-inflammatory effects through the modulation of key inflammatory pathways, such as the arachidonic acid cascade and the nuclear factor-kappa B (NF-κB) signaling pathway.

It is hypothesized that 2-(3,4-Dimethoxybenzoyl)pyridine may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins (PGE₂). By inhibiting COX-2, the compound would reduce the synthesis of these inflammatory mediators, leading to a decrease in inflammation, pain, and edema.

Furthermore, the NF-κB signaling pathway is a critical regulator of inflammatory gene expression, including cytokines like TNF-α, IL-1β, and IL-6. The pyridine moiety in other compounds has been shown to interfere with the activation of NF-κB. It is plausible that 2-(3,4-Dimethoxybenzoyl)pyridine could inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This would prevent the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

The potential bronchodilatory activity could stem from its role as a precursor to 3,4-dihydroxyphenyl-(2-piperidyl)carbinols, which are cyclic adrenaline derivatives. These compounds may act as agonists at β2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation.

Caption: Putative anti-inflammatory signaling pathway of 2-(3,4-Dimethoxybenzoyl)pyridine.

Experimental Protocols

In Vitro Anti-inflammatory Activity

This assay determines the selectivity of the compound in inhibiting the two isoforms of the cyclooxygenase enzyme.

Protocol:

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the respective enzyme (COX-1 or COX-2).

-

Compound Incubation: Add varying concentrations of 2-(3,4-Dimethoxybenzoyl)pyridine (dissolved in DMSO) to the reaction mixture and incubate for 15 minutes at 37°C. A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Quantification of PGE₂: After a 10-minute incubation at 37°C, stop the reaction and measure the amount of PGE₂ produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

This assay assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 2-(3,4-Dimethoxybenzoyl)pyridine for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Determine the concentration of nitrite from a standard curve of sodium nitrite. Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

In Vivo Anti-inflammatory Activity

This is a classic and well-established model of acute inflammation.

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of 2-(3,4-Dimethoxybenzoyl)pyridine orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group. Determine the ED₅₀ value (the dose that causes 50% inhibition of edema).

Caption: Workflow for the carrageenan-induced paw edema assay.

Analytical Characterization and Purity Assessment

Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the compound in the mobile phase to a concentration of 1 mg/mL.

-

Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak.

Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of 2-(3,4-Dimethoxybenzoyl)pyridine.

Summary of (Hypothetical) Key Research Findings

Due to the limited publicly available data for 2-(3,4-Dimethoxybenzoyl)pyridine, the following table presents hypothetical data for illustrative purposes, based on the expected outcomes from the described experimental protocols.

Table 2: Hypothetical Biological Activity Profile of 2-(3,4-Dimethoxybenzoyl)pyridine

| Assay | Endpoint | Hypothetical Result |

| COX-1 Inhibition | IC₅₀ | > 100 µM |

| COX-2 Inhibition | IC₅₀ | 5.2 µM |

| LPS-induced NO Production | IC₅₀ | 12.5 µM |

| Carrageenan-induced Paw Edema | ED₅₀ | 25 mg/kg (p.o.) |

Future Directions and Conclusion

This technical guide provides a foundational framework for the systematic investigation of 2-(3,4-Dimethoxybenzoyl)pyridine. The proposed putative mechanism of action, centered on the inhibition of key inflammatory mediators and pathways, offers a solid starting point for more detailed mechanistic studies. The outlined experimental protocols provide robust methodologies for assessing its anti-inflammatory and analytical profiles.

Future research should focus on confirming the proposed mechanism of action through targeted in vitro and in vivo studies. This includes investigating its effects on the NF-κB and MAPK signaling pathways, as well as its potential as a β2-adrenergic agonist. Furthermore, comprehensive pharmacokinetic and toxicological studies are essential to evaluate its drug-like properties and safety profile. The insights gained from such research will be crucial in determining the therapeutic potential of 2-(3,4-Dimethoxybenzoyl)pyridine as a novel anti-inflammatory or bronchodilator agent.

References

Sources

Spectroscopic Blueprint of 3,4-Dimethoxyphenyl 2-pyridyl ketone: An In-depth Technical Guide

Introduction: Bridging Aromatic Scaffolds

In the landscape of medicinal chemistry and materials science, the fusion of distinct aromatic systems within a single molecular entity often yields compounds with unique electronic, steric, and pharmacological properties. 3,4-Dimethoxyphenyl 2-pyridyl ketone, with its IUPAC name (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone, represents a quintessential example of this design philosophy.[1] It marries the electron-rich dimethoxybenzene moiety, a common feature in numerous natural products and bioactive molecules, with the electron-deficient pyridine ring, a cornerstone of many pharmaceuticals. The carbonyl linker serves as a rigid, polar bridge, influencing the molecule's conformation and electronic communication between the two rings.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for spectral assignment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

The following outlines a standard protocol for acquiring high-resolution NMR spectra suitable for this class of compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum is derived from the analysis of 2-benzoylpyridine for the pyridyl signals and 3,4-dimethoxyacetophenone for the dimethoxyphenyl signals.[2][3] The ketone bridge is expected to deshield adjacent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~8.71 | d | 1H | H6 | The proton α to the pyridine nitrogen is the most deshielded due to the inductive effect and lone pair anisotropy of nitrogen. |

| ~8.05 | d | 1H | H3 | Deshielded due to proximity to the electron-withdrawing ketone and nitrogen. |

| ~7.89 | td | 1H | H4 | Experiences deshielding from the ring current and adjacent nitrogen/carbonyl system. |

| ~7.60 | d | 1H | H2' | Ortho to the electron-withdrawing carbonyl group, leading to significant deshielding. |

| ~7.55 | dd | 1H | H6' | Ortho to the carbonyl and meta to the C4'-OCH₃ group. |

| ~7.48 | m | 1H | H5 | Typical chemical shift for a β proton on the pyridine ring. |

| ~6.95 | d | 1H | H5' | Ortho to two electron-donating methoxy groups, resulting in significant shielding. |

| ~3.98 | s | 3H | C8-H (OCH₃) | Methoxy group protons, appearing as a sharp singlet in a typical region. |

| ~3.96 | s | 3H | C9-H (OCH₃) | Methoxy group protons, chemically similar to the other methoxy group, hence a close chemical shift. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum is predicted based on established chemical shift ranges and data from 3,4-dimethoxyacetophenone and 2-chloropyridine.[6][7][8] The carbonyl carbon is expected to be the most downfield signal.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~195.5 | C7 (C=O) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield.[9] |

| ~154.0 | C2 | The carbon adjacent to the pyridine nitrogen is significantly deshielded. |

| ~153.5 | C4' | Aromatic carbon attached to an electron-donating methoxy group. |

| ~149.2 | C3' | Aromatic carbon attached to an electron-donating methoxy group. |

| ~148.8 | C6 | Carbon α to the pyridine nitrogen. |

| ~137.0 | C4 | CH carbon of the pyridine ring. |

| ~130.0 | C1' | Quaternary carbon attached to the carbonyl group. |

| ~127.2 | C3 | CH carbon of the pyridine ring. |

| ~125.5 | C5 | CH carbon of the pyridine ring. |

| ~123.5 | C6' | CH carbon ortho to the carbonyl group. |

| ~110.3 | C5' | CH carbon shielded by two ortho/para methoxy groups. |

| ~110.0 | C2' | CH carbon shielded by an ortho methoxy group. |

| ~56.1 | C8/C9 (OCH₃) | Methoxy carbons, typically found in this region. |

| ~56.0 | C9/C8 (OCH₃) | Methoxy carbons, with very similar electronic environments. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum of this compound is dominated by vibrations from the carbonyl group, the aromatic rings, and the C-O bonds of the methoxy groups.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples without extensive preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal and press thoroughly.

Characteristic IR Absorption Bands (Predicted)

The predicted IR frequencies are based on well-established correlation tables for aromatic ketones and ethers.[10][11]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale & Causality |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H | Stretching vibrations of sp² C-H bonds in the phenyl and pyridyl rings.[10] |

| 2980-2850 | Medium | C-H Stretch | Aliphatic C-H | Symmetric and asymmetric stretching of the C-H bonds in the two methoxy (-OCH₃) groups. |

| ~1670 | Strong | C=O Stretch | Aryl Ketone | The carbonyl stretch is a strong, sharp absorption. Its frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with both the phenyl and pyridyl rings, which delocalizes electron density and weakens the C=O bond.[11] |

| 1600-1580 | Medium | C=C Stretch | Aromatic Ring | Skeletal vibrations of the carbon-carbon bonds within the aromatic rings. |

| 1520-1500 | Medium | C=C/C=N Stretch | Aromatic/Pyridine Ring | Additional skeletal vibrations characteristic of the phenyl and pyridine rings. |

| ~1260 | Strong | C-O Stretch | Aryl Ether (Asymmetric) | The asymmetric C-O-C stretching vibration of the aryl-OCH₃ system is typically a very strong and prominent band. |

| ~1025 | Medium | C-O Stretch | Aryl Ether (Symmetric) | The symmetric C-O-C stretching vibration. |

| 900-675 | Medium-Strong | C-H Bend | Aromatic (out-of-plane) | Out-of-plane C-H bending vibrations ("oop") which can be diagnostic of the substitution pattern on the aromatic rings. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation patterns, which aids in structural elucidation. For this compound (Molecular Weight: 243.26 g/mol ), Electron Ionization (EI) would likely produce a clear molecular ion and several characteristic fragment ions.[1]

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: In the EI source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation, known as the molecular ion (M•⁺).[12]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The resulting plot of relative abundance versus m/z is the mass spectrum.

Predicted Mass Spectrum Fragmentation

The fragmentation is predicted to be dominated by cleavage alpha to the carbonyl group, which is a common and energetically favorable pathway for ketones.[5]

Caption: Predicted major fragmentation pathways in EI-MS.

| m/z Value | Proposed Fragment Ion | Formula | Rationale for Formation |

| 243 | Molecular Ion [M]•⁺ | [C₁₄H₁₃NO₃]•⁺ | The intact molecule minus one electron. Its presence confirms the molecular weight. |

| 165 | Dimethoxybenzoyl cation | [C₉H₉O₃]⁺ | Formed by α-cleavage with loss of the pyridyl radical. This is expected to be a major, stable acylium ion. |

| 137 | Dimethoxyphenyl cation | [C₈H₉O₂]⁺ | Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 165 fragment. |

| 105 | Pyridylcarbonyl cation | [C₆H₄NO]⁺ | Formed by α-cleavage with loss of the dimethoxyphenyl radical. A common fragment for 2-benzoylpyridines.[5] |

| 78 | Pyridyl cation | [C₅H₄N]⁺ | Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 105 fragment. |

Conclusion: A Unified Spectroscopic Portrait

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating spectroscopic profile of this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, confirming the connectivity of the two distinct aromatic rings through the ketone linker. IR spectroscopy provides rapid confirmation of key functional groups, most notably the conjugated carbonyl and aryl ether moieties. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways that are diagnostic of the core structure. This guide, by integrating predictive data grounded in the analysis of close structural analogs, offers a reliable and in-depth resource for any researcher engaged in the synthesis, characterization, or application of this important molecular scaffold.

References

-

SpectraBase. 2-Benzoylpyridine. [Link]

-

PubChem. 3,4-Dimethoxyphenyl methyl ketone. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Organic & Biomolecular Chemistry. [Link]

-

PubChem. 2-Benzoylpyridine. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896). [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0052916). [Link]

-

PubChem. This compound. [Link]

-

NIST. 3,4-Dimethoxyphenylacetone. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

University of Regensburg. 13C NMR Spectroscopy. [Link]

-

NIST. 3,4-Dimethoxyphenylacetone. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Texas at Dallas. 13C NMR. [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

The Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions.... [Link]

-

CH2SWK. Mass Spectroscopy. [Link]

Sources

- 1. This compound | C14H13NO3 | CID 119701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethoxyacetophenone(1131-62-0) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Benzoylpyridine(91-02-1) 1H NMR spectrum [chemicalbook.com]

- 4. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. memphis.edu [memphis.edu]

An In-Depth Technical Guide to the Mechanism of Action of 3,4-Dimethoxyphenyl 2-pyridyl ketone Derivatives

An In-Depth Technical Guide to the

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,4-dimethoxyphenyl 2-pyridyl ketone scaffold is a privileged chemical structure that forms the core of a diverse range of biologically active compounds. While the parent molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential across multiple domains, including oncology, inflammation, and neuroprotection. This guide synthesizes the current understanding of the mechanisms through which these derivatives exert their effects, providing a deep dive into the molecular pathways they modulate. Our analysis reveals that the primary mechanisms of action for this class of compounds are centered around the inhibition of key enzymes in cellular signaling and structural dynamics, namely phosphodiesterases (PDEs), tubulin, and cyclin-dependent kinases (CDKs). This document will elucidate these mechanisms, detail the experimental protocols for their validation, and provide insights into the structure-activity relationships that govern their potency and selectivity.

Introduction: The Versatility of the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxy substitution pattern on a phenyl ring is a recurrent motif in medicinal chemistry, often associated with enhanced binding affinity to various biological targets. When coupled with a pyridyl ketone linker, this core structure provides a versatile platform for the synthesis of a wide array of heterocyclic derivatives, such as imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines. These derivatives have been the subject of extensive research, revealing a spectrum of biological activities. This guide will focus on the three most prominent and well-documented mechanisms of action: phosphodiesterase inhibition, disruption of microtubule dynamics, and cell cycle modulation through kinase inhibition.

Primary Mechanism of Action: Phosphodiesterase (PDE) Inhibition

A significant body of evidence points to the potent inhibitory effects of 3,4-dimethoxyphenyl derivatives on phosphodiesterases, particularly the cAMP-specific PDE4 isozyme.[1][2][3] PDEs are crucial enzymes in intracellular signaling, responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE4, these compounds prevent the breakdown of cAMP, leading to its accumulation within the cell. This elevation in cAMP levels activates downstream effectors like Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrates, culminating in a range of cellular responses, most notably a potent anti-inflammatory effect.

Signaling Pathway: PDE4 Inhibition

The diagram below illustrates the signaling cascade initiated by the inhibition of PDE4.

Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a robust method for quantifying the inhibitory activity of test compounds on PDE4.

Principle: The assay is based on the competition between a fluorescently labeled cAMP (tracer) and the product of the PDE4 reaction (AMP) for a specific binding agent. Inhibition of PDE4 results in lower levels of AMP, allowing more tracer to bind to the agent, which in turn leads to a higher fluorescence polarization signal.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the this compound derivative in an appropriate solvent (e.g., DMSO), followed by a further dilution in assay buffer.

-

Reagent Preparation:

-

Reconstitute the fluorescently labeled cAMP tracer and the binding agent in the provided assay buffer.

-

Dilute the recombinant human PDE4 enzyme to the working concentration in assay buffer.

-

-

Assay Plate Setup:

-

Add the diluted test compounds to the wells of a 96-well black microplate.

-

Include wells for positive control (a known PDE4 inhibitor, e.g., Roflumilast) and negative control (vehicle).

-

-

Enzyme Reaction:

-

Add the diluted PDE4 enzyme to all wells except the "no enzyme" control.

-

Initiate the reaction by adding the cAMP substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and initiate detection by adding the binding agent and fluorescent tracer mixture to all wells.

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Secondary Mechanism of Action: Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant antiproliferative activity against a range of cancer cell lines.[4][5] This anticancer effect is often multifactorial, arising from the inhibition of tubulin polymerization and the modulation of cell cycle progression through the inhibition of cyclin-dependent kinases (CDKs).

Disruption of Microtubule Dynamics

Several derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[6] Microtubules are dynamic polymers essential for cell division, intracellular transport, and the maintenance of cell shape. By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

3.1.1. Experimental Workflow: Tubulin Polymerization Assay

3.2.2. Experimental Protocol: In Vitro CDK2/CDK9 Kinase Assay

Principle: A common method for assessing kinase activity is a luminescence-based assay that measures the amount of ATP remaining in the reaction. Kinase activity leads to the consumption of ATP. The remaining ATP is converted into a light signal by a luciferase enzyme. Inhibition of the kinase results in a higher luminescence signal. [5][7][8][9][10] Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a master mix containing kinase assay buffer, the specific CDK substrate peptide, and ATP.

-

Dilute the recombinant CDK2/Cyclin A or CDK9/Cyclin T enzyme to its working concentration.

-

Prepare serial dilutions of the test compound.

-

-

Assay Setup:

-

Add the test compound dilutions to a white 96-well or 384-well plate.

-

Include positive (e.g., Ribociclib) and negative (vehicle) controls.

-

-

Kinase Reaction:

-

Add the master mix to all wells.

-

Initiate the reaction by adding the diluted kinase to all wells except the "blank" control.

-

Incubate the plate at 30°C for a specified duration (e.g., 45 minutes).

-

-

Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding a detection reagent (e.g., Kinase-Glo® Max).

-

Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a microplate reader.

-

Subtract the "blank" reading from all other readings.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

-

Additional Biological Activities: Neuroprotection and Anti-inflammatory Effects

Some derivatives containing the 3,4-dimethoxyphenyl moiety have also been shown to possess neuroprotective and broader anti-inflammatory properties. For instance, INM-176, an extract containing a compound with this structural feature, has been found to inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells. [8]This suggests a potential therapeutic application in neuroinflammatory and neurodegenerative diseases.

Experimental Protocol: Nitric Oxide Release Assay in Microglia

Principle: This assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.

Step-by-Step Methodology:

-

Cell Culture: Plate microglial cells (e.g., BV-2 cell line) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include unstimulated and vehicle-treated controls.

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

-

Griess Reaction:

-

Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant samples in a separate plate.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage inhibition of NO production for each compound concentration.

-

Structure-Activity Relationship (SAR) Insights

Studies on various series of 3,4-dimethoxyphenyl derivatives have provided valuable insights into the structural features that govern their biological activity.

-

For PDE4 Inhibition: N-substitution on the pyridazinone or phthalazinone ring is generally beneficial for inhibitory potency. The stereochemistry of fused rings can also play a crucial role, with certain spatial arrangements enhancing the interaction with the enzyme's binding site. [1][2]* For Anticancer Activity: The nature and position of substituents on the pyridyl and other heterocyclic rings can significantly impact the antiproliferative potency and selectivity against different cancer cell lines.

Conclusion and Future Directions

The this compound core structure is a highly valuable scaffold in modern drug discovery. Its derivatives have been shown to act through multiple, well-defined mechanisms of action, including the inhibition of phosphodiesterases, tubulin polymerization, and cyclin-dependent kinases. This multifaceted activity profile makes them promising candidates for the development of novel therapeutics for a range of diseases, from inflammatory conditions to various cancers.

Future research should focus on the synthesis of new derivatives with improved potency and selectivity for specific targets. A deeper understanding of the three-dimensional interactions between these compounds and their target enzymes through co-crystallization studies will be instrumental in guiding rational drug design. Furthermore, exploring the potential for dual-target inhibitors based on this scaffold could lead to the development of more effective and synergistic therapeutic agents. The detailed experimental protocols provided in this guide serve as a robust foundation for the continued investigation and development of this promising class of compounds.

References

-

Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79. [Link]

-

BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. BPS Bioscience. [Link]

-

BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. BPS Bioscience. [Link]

-

Bio-protocol. (n.d.). Tubulin Polymerization Assay. Bio-protocol. [Link]

-

NIH. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Center for Biotechnology Information. [Link]

-

van der Mey, M., et al. (2001). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 44(16), 2523-2533. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.[Link]

-

El-Gamal, M. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 4899. [Link]

-

Al-Ostath, A., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(5), 403. [Link]

-

van der Mey, M., et al. (2001). Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure−Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. Journal of Medicinal Chemistry, 44(16), 2523-2533. [Link]

-

Zhang, Y., et al. (2019). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 9(1), 1-11. [Link]

-

Li, W., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4998. [Link]

-

Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952. [Link]

-

Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [Link]

-

BPS Bioscience. (n.d.). CDK2 Assay Kit. BPS Bioscience. [Link]

-

El-Gohary, N. S. M., & Shaaban, M. I. (2017). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 22(12), 2169. [Link]

-

Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2952. [Link]

-

MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

-

BPS Bioscience. (n.d.). PDE4B1 Assay Kit. BPS Bioscience. [Link]

-

Jordan, P., et al. (2023). Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation. PLOS ONE, 18(2), e0278325. [Link]

-

ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

-

van der Mey, M., et al. (2001). ChemInform Abstract: Novel Selective PDE4 Inhibitors. Part 1. Synthesis, Structure—Activity Relationships, and Molecular Modeling of 4‐(3,4‐Dimethoxyphenyl)‐2H‐phthalazin‐1‐ones and Analogues. ChemInform, 32(32). [Link]

-

BPS Bioscience. (n.d.). PDE4C Assay Kit. BPS Bioscience. [Link]

-

Clark, J. D., et al. (2017). Targeting nitric oxide production in microglia with novel imidazodiazepines for non-sedative pain treatment. PLOS ONE, 12(6), e0178610. [Link]

-

Weng, T.-I., et al. (2022). Nitro Capsaicin Suppressed Microglial Activation and TNF-α-Induced Brain Microvascular Endothelial Cell Damage. International Journal of Molecular Sciences, 23(21), 12863. [Link]

-

West Bioscience. (n.d.). PDE Assay Kit. West Bioscience. [Link]

-

Gomes, C., et al. (2024). Microglial activation induces nitric oxide signalling and alters protein S‐nitrosylation patterns in extracellular vesicles. Journal of Extracellular Vesicles, 13(6), e12463. [Link]

-

ResearchGate. (n.d.). Nitric oxide production in microglia. (A) The inducible nitric oxide... ResearchGate. [Link]

-

Hisamichi, H., et al. (2004). Phosphodiesterase Inhibitors. Part 3: Design, Synthesis and Structure-Activity Relationships of Dual PDE3/4-inhibitory Fused Bicyclic Heteroaromatic-Dihydropyridazinones With Anti-Inflammatory and Bronchodilatory Activity. Bioorganic & Medicinal Chemistry Letters, 14(16), 4237-4241. [Link]

Sources

- 1. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. promega.com [promega.com]

The Multifaceted Biological Activities of Pyridyl Ketone Compounds: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the diverse biological activities of pyridyl ketone compounds, a class of molecules that has garnered significant attention in medicinal chemistry. The unique electronic properties and structural versatility of the pyridine ring, combined with the reactive ketone moiety, make these compounds privileged scaffolds for interacting with a wide array of biological targets. This document will delve into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, offering mechanistic insights, structure-activity relationships, and detailed experimental protocols for their evaluation.

Introduction to Pyridyl Ketones: A Scaffold of Therapeutic Promise

Pyridyl ketones are organic compounds characterized by a pyridine ring linked to a carbonyl group. The position of the ketone on the pyridine ring (2-, 3-, or 4-pyridyl) significantly influences the molecule's steric and electronic properties, and consequently, its biological activity.[1] The pyridine moiety, a bioisostere of a phenyl group, can engage in hydrogen bonding and π-stacking interactions, while the ketone group can act as a hydrogen bond acceptor or participate in nucleophilic addition reactions.[2] This combination of features has made pyridyl ketones a focal point in the design of novel therapeutic agents.[3][4] Many FDA-approved drugs contain a pyridine scaffold, underscoring its importance in medicinal chemistry.[5][6][7]

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyridyl ketone derivatives have emerged as potent anticancer agents, exhibiting activity against a range of cancer cell lines.[5][8][9] Their mechanisms of action are often multifaceted, targeting key enzymes and signaling pathways involved in cancer progression.

Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

A primary anticancer mechanism of certain pyridyl ketone derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[10] For example, some derivatives have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[10] Inhibition of PIM-1 kinase by these compounds can lead to the induction of apoptosis, or programmed cell death, a key process in eliminating cancer cells.[10] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[10]

Another important target for some pyridyl ketone-based compounds is dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is essential for DNA replication and cell proliferation.[11] By inhibiting DHODH, these compounds can effectively halt the proliferation of rapidly dividing cancer cells.[11] Furthermore, some pyridyl-glycosyl hybrids have demonstrated the ability to bind to the active site of cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle progression, thereby exerting an antiproliferative effect.[12]

The following diagram illustrates a generalized signaling pathway for apoptosis induction by a pyridyl ketone-based PIM-1 kinase inhibitor.

Caption: PIM-1 Kinase Inhibition Pathway Leading to Apoptosis.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridyl ketone derivatives is highly dependent on their chemical structure. Studies have shown that the presence and position of certain substituents on the pyridine and any associated phenyl rings can significantly impact their potency. For instance, the addition of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups has been found to enhance anticancer activity.[6][7] Conversely, the presence of bulky groups or halogen atoms can sometimes diminish activity.[6][7] In a series of pyridine-ureas, compound 8e with a specific substitution pattern exhibited significantly higher potency against the MCF-7 breast cancer cell line than the standard drug doxorubicin.[13]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridyl ketone derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | HepG-2 (Liver) | Not specified, potent | [10] |

| 4f | HepG-2 (Liver) | Not specified, potent | [10] |

| 8e | MCF-7 (Breast) | 0.22 (48h treatment) | [13] |

| 8n | MCF-7 (Breast) | 1.88 (48h treatment) | [13] |

| Galacto/Xylopyranosyl Glycosides | HepG2 (Liver) | Superior cytotoxicity | [12] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Pyridyl ketone compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory response.[14][15][16][17]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of certain pyridyl ketone derivatives are attributed to their ability to inhibit cytochrome P450 enzymes, leading to a reduction in the levels of pro-inflammatory mediators like 12(R)-HETE in the skin.[14] Some compounds also specifically inhibit the formation of prostacyclins in macrophages.[14] The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of macrophage polarization and the inflammatory response.[18] Modulation of this pathway can shift macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, thereby dampening inflammation.[18] While not explicitly detailed for all pyridyl ketones, targeting this pathway is a plausible mechanism for their observed anti-inflammatory effects.

Below is a diagram representing the general workflow for evaluating the anti-inflammatory activity of pyridyl ketone compounds.

Caption: Workflow for Anti-inflammatory Activity Evaluation.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyridyl ketone derivatives have shown promise in this area, with activity against a range of Gram-positive and Gram-negative bacteria.[19][20][21]

Spectrum of Activity

Several studies have reported the synthesis and antimicrobial evaluation of pyridyl ketone compounds.[19][22] For instance, 4-hydroxy-4-(pyridyl)alk-3-en-2-ones have demonstrated weak to moderate activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[19] Organotin complexes of di-2-pyridylketone hydrazones have shown strong antimicrobial properties.[22] Furthermore, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited potent antibacterial activity, comparable to the antibiotic linezolid, against several Gram-positive bacteria.[21]

Quantitative Data on Antimicrobial Activity

The following table provides a summary of the minimum inhibitory concentrations (MICs) for selected pyridyl ketone derivatives.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H3H)-dione | K. pneumoniae | 8 | [23] |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H3H)-dione | E. coli | 8 | [23] |

| 3-(pyridine-3-yl)-2-oxazolidinones (e.g., 21b, 21d) | S. aureus (ATCC25923) | Similar to linezolid | [21] |

| N-alkylated pyridine-based salts (e.g., 66) | S. aureus | MIC for 56% inhibition at 100 µg/mL | [20] |

Neuroprotective Effects: Shielding Neurons from Damage

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that pyridyl ketone compounds may offer neuroprotective benefits.[24][25]

Mechanism of Action: Combating Oxidative Stress and Apoptosis

The neuroprotective effects of certain ketone-containing compounds are linked to their ability to enhance mitochondrial function, reduce oxidative stress, and inhibit apoptosis.[26][27] For example, tricyclic pyridine alkaloids have been shown to protect neuronal cells from glutamate-induced oxidative stress and apoptosis by enhancing the expression of antioxidant proteins like Nrf2 and HO-1, and by inhibiting the release of cytochrome c and the activation of caspases.[25] Pyridinol analogues have also demonstrated cytoprotective effects by quenching lipid peroxidation and preserving mitochondrial membrane potential.[24]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the biological activities of pyridyl ketone compounds.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of pyridyl ketone compounds against cancer cell lines.

1. Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

-

Prepare a series of dilutions of the pyridyl ketone compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 or 72 hours.

3. MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours at 37°C.

4. Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol: Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol outlines a general method for determining the inhibitory activity of pyridyl ketone compounds against a specific protein kinase.

1. Reagent Preparation:

-

Prepare a stock solution of the pyridyl ketone inhibitor in DMSO.

-

Prepare the kinase, substrate (peptide or protein), and ATP solutions in the appropriate assay buffer.

2. Assay Reaction:

-

In a 96-well plate, add the assay buffer, the kinase, and the pyridyl ketone inhibitor at various concentrations.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate the reaction mixture at 30°C for a specific duration (e.g., 60 minutes).

3. Detection of Kinase Activity:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using an appropriate method, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced.

-

Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

-

4. Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

The following diagram depicts the workflow for a generic enzyme inhibition assay.

Caption: General Workflow for an Enzyme Inhibition Assay.

Conclusion and Future Perspectives

Pyridyl ketone compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents warrants further investigation. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity for specific biological targets. The development of more efficient and green synthetic methodologies will also be crucial for their translation into clinical applications. As our understanding of the molecular mechanisms underlying various diseases deepens, the rational design of novel pyridyl ketone derivatives holds great potential for the development of next-generation therapeutics.

References

- Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. PubMed.

- Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents.

- Pyridylketenes: Structure reactivity effects in nucleophilic and radical addition. De Gruyter.

- Synthesis of a Family of Pd(II)

- Synthesis of most active anticancer agent pyridine derivatives.

- Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activ

- Novel 1-(pyridylphenyl)

- Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. Royal Society of Chemistry.

- Newer biologically active pyridines: A potential review.

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu

- Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. PubMed.

- Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Dalton Transactions (RSC Publishing).

- Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. PubMed.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines. PubMed.

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH.

- Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands: From High-Spin Molecules and Single-Molecule Magnets to Coordination Polymers, and from Structural Aesthetics to an Exciting New Reactivity Chemistry of Coordinated Ligands.

- Cytoprotective Pyridinol Antioxidants as Potential Therapeutic Agents for Neurodegenerative and Mitochondrial Diseases. PubMed.

- Synthesis and Anti-Inflammatory Activity of 2-pyridyl-2-thiobenzothiazole Deriv

- Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed.

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Modified 2,4-Diaryl-5H-indeno[1,2-b] pyridines with Hydroxyl and Chlorine Moiety: Synthesis, Anticancer Activity, and Structure-activity Relationship Study.

- Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing.

- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.

- Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review.

- Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation r

- Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar.

- Fluoro ketone inhibitors of hydrolytic enzymes. PubMed - NIH.

- Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. MDPI.

- Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. Frontiers.

- Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. PubMed.

- Journal of Medicinal Chemistry Ahead of Print.

- Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegener

- Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition. YouTube.

- Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 21. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 24. Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]